Molecular Weight and Formula Distinguish 3-Oxo-4-methyl-pentanoyl-CoA from the Shorter 2-Methylacetoacetyl-CoA
The molecular formula and monoisotopic mass provide a fundamental, quantifiable basis for distinguishing 3-Oxo-4-methyl-pentanoyl-CoA from its closest structural analog, 2-methylacetoacetyl-CoA. The target compound has a larger molecular framework due to an additional carbon atom in its acyl chain, resulting in distinct analytical properties for LC-MS/MS identification and quantification [1][2].
| Evidence Dimension | Monisotopic Molecular Weight |
|---|---|
| Target Compound Data | 879.167637865 Da |
| Comparator Or Baseline | 2-Methylacetoacetyl-CoA: 865.151989708 Da |
| Quantified Difference | 14.015648157 Da higher for the target compound |
| Conditions | In silico calculation based on chemical formula. |
Why This Matters
This mass difference is critical for accurate identification and quantification in LC-MS/MS workflows, ensuring that the correct metabolite is being tracked in studies of branched-chain amino acid metabolism.
- [1] Wishart DS, et al. HMDB: the Human Metabolome Database. Nucleic Acids Res. 2007 Jan;35(Database issue):D521-6. PMID: 17202168; Showing metabocard for 3-Oxo-4-methyl-pentanoyl-CoA (HMDB0060130). View Source
- [2] Wishart DS, et al. HMDB: the Human Metabolome Database. Nucleic Acids Res. 2007 Jan;35(Database issue):D521-6. PMID: 17202168; Showing metabocard for 2-Methylacetoacetyl-CoA (HMDB0001157). View Source
